Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride
Overview
Description
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is a compound with the CAS Number: 502457-51-4 . It is a white crystalline powder and belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular weight of Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is 222.67 . The Inchi Code is 1S/C8H14N2O3.ClH/c1-2-13-8(12)7(11)10-5-3-9-4-6-10;/h9H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride is a white crystalline powder that is soluble in water and alcohol . It has a stable chemical property but can decompose under high temperature .Scientific Research Applications
Impurity Profiling in Drug Substance Synthesis
Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate is a glycoprotein IIb/IIIa antagonist used in drug substances for the oral treatment of thrombotic disorders. A study emphasized the importance of separating byproducts in the bulk drug substance through reversed-phase HPLC gradient separation. The study successfully characterized most unknown byproducts occurring during synthesis and scale-up using a triple quadrupole system, indicating a critical role in ensuring drug purity and efficacy (Thomasberger, Engel, & Feige, 1999).
Synthesis of Novel Derivatives for Antimicrobial and Anticancer Activities
A study synthesized novel carbazole derivatives using ethyl 2-(9H-carbazole-9-yl)acetate, which upon further reactions yielded derivatives with significant antibacterial, antifungal, and anticancer activities. This highlights the potential of ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride derivatives in developing new pharmacologically active compounds (Sharma, Kumar, & Pathak, 2014).
Synthesis of Efletirizine Hydrochloride
Efletirizine hydrochloride, synthesized from ethyl(2-chloroethoxy)acetate, involves condensation with 1-[bis(4-fluorophenyl)methyl]piperazine. This compound is a histamine H1 receptor antagonist and demonstrates the relevance of ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride in synthesizing therapeutically active compounds (Mai Lifang, 2011).
Synthesis and Evaluation of Antimicrobial Agents
A study synthesized hydrazide derivatives starting from ethyl 2-(piperazin-1-yl) acetate, which led to compounds with screened in vitro antibacterial activity. Although no activity was observed in the tested derivatives, the study provides insight into the synthesis and potential applications of compounds derived from ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride in antimicrobial research (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).
Inhibitors of Aspartate Transcarbamoylase
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride derivatives were synthesized and evaluated as potential inhibitors of aspartate transcarbamoylase. The study indicated that a majority of the compounds showed antimicrobial activity against five representative microorganisms and significant activity against aspartate transcarbamoylase, suggesting the compound's potential in antimicrobial and enzyme inhibition applications (Dutta & Foye, 1990).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-oxo-2-piperazin-1-ylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-2-13-8(12)7(11)10-5-3-9-4-6-10;/h9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBWOUORMGVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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